molecular formula C23H21FN4O3S B11290499 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

Cat. No.: B11290499
M. Wt: 452.5 g/mol
InChI Key: FBVIYUPYCDHJRO-UHFFFAOYSA-N
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Description

This compound is a dihydropteridin-4-one derivative featuring two distinct substituents:

  • 3,4-Dimethoxyphenylethyl group: A lipophilic aromatic moiety with electron-donating methoxy groups at the 3- and 4-positions, which may enhance membrane permeability and modulate receptor binding.

While its exact biological targets are unspecified, structural analogs (e.g., dihydropyrimidinones and pyrimidinones) are often utilized as kinase inhibitors, antimicrobial agents, or intermediates in pharmaceutical synthesis . The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group modifications, as seen in related compounds produced by custom synthesis laboratories like Hairui Chemical .

Properties

Molecular Formula

C23H21FN4O3S

Molecular Weight

452.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-fluorophenyl)methylsulfanyl]pteridin-4-one

InChI

InChI=1S/C23H21FN4O3S/c1-30-18-7-6-15(13-19(18)31-2)8-11-28-22(29)20-21(26-10-9-25-20)27-23(28)32-14-16-4-3-5-17(24)12-16/h3-7,9-10,12-13H,8,11,14H2,1-2H3

InChI Key

FBVIYUPYCDHJRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC4=CC(=CC=C4)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl ethyl derivative, followed by the introduction of the fluorophenyl methyl sulfanyl group. The final step involves the cyclization to form the dihydropteridinone core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modulating biological activity and solubility.

Reaction Reagents/Conditions Product Source
Oxidation to sulfoxideH₂O₂, CH₃COOH, 0–5°C, 2–4 h3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfinyl}-3,4-dihydropteridin-4-one
Oxidation to sulfoneNaIO₄, H₂O/DCM, reflux, 2 h3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfonyl}-3,4-dihydropteridin-4-one

Mechanistic Insight :

  • The sulfanyl group is oxidized via electrophilic attack by peroxides or periodates, forming intermediates that stabilize through resonance. Steric hindrance from the 3-fluorophenyl group may slow reaction kinetics compared to analogs with smaller substituents .

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom acts as a nucleophilic site, enabling substitutions with alkyl/aryl halides or amines.

Reaction Reagents/Conditions Product Source
AlkylationR-X (X = Cl/Br), K₂CO₃, DMF3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(3-fluorophenyl)methyl-R-sulfanyl]-3,4-dihydropteridin-4-one
AminolysisNH₃/RNH₂, EtOH, 50°C2-Amino-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one derivatives

Key Observation :

  • Substitution efficiency depends on the leaving group’s ability (e.g., bromides react faster than chlorides).

Reduction of the Pteridinone Core

The dihydropteridin-4-one core can undergo selective reduction to modify ring saturation.

Reaction Reagents/Conditions Product Source
Partial reductionNaBH₄, MeOH, 0°C3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4,5,6-tetrahydropteridin-4-ol
Full reductionH₂, Pd/C, EtOAc, 60 psiHexahydro derivative with retained sulfanyl group

Structural Impact :

  • Reduction alters the compound’s planarity, potentially enhancing membrane permeability.

Hydrolysis Reactions

Acidic or basic conditions hydrolyze specific bonds, enabling structural diversification.

Reaction Reagents/Conditions Product Source
Acidic hydrolysisHCl (6M), reflux, 6 hCleavage of sulfanyl group to thiol and fluorophenyl aldehyde
Basic hydrolysisNaOH (2M), EtOH, 50°CRing-opening to form pyrimidine derivatives

Note :

  • Hydrolysis pathways are pH-dependent, with acid conditions favoring sulfur cleavage and basic conditions targeting the pteridinone ring.

Cycloaddition and Ring Functionalization

The pteridinone core participates in Diels-Alder reactions, forming polycyclic systems.

Reaction Reagents/Conditions Product Source
Diels-Alder reactionMaleic anhydride, toluene, ΔFused bicyclic adduct with enhanced rigidity

Application :

  • Cycloadducts exhibit improved binding affinity to enzymatic targets due to conformational constraints.

Photochemical Reactions

UV irradiation induces isomerization or bond cleavage, useful for prodrug activation.

Reaction Reagents/Conditions Product Source
C-S bond cleavageUV (254 nm), MeCN, 12 h3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl radical

Significance :

  • Photoreactivity enables spatiotemporal control in therapeutic applications .

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups, leading to the formation of complex structures. For instance, the compound has been synthesized as an intermediate in the preparation of fluorine-containing isoquinoline alkaloids, which are notable for their diverse pharmacological activities . Its synthesis often employs techniques such as nucleophilic substitution and coupling reactions to achieve the desired molecular architecture.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one exhibit significant anticancer activity. For example, related compounds have been evaluated for their efficacy against various human tumor cell lines through the National Cancer Institute's protocols. These studies revealed promising results with mean growth inhibition values indicating potential as anticancer agents .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Compounds with similar structures have been shown to possess high affinities for dopamine and norepinephrine transporters, implicating their use in treating neurological disorders such as depression and anxiety . The modulation of these neurotransmitter systems could lead to novel therapeutic approaches in neuropharmacology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in drug development. The presence of specific functional groups such as methoxy and fluorine atoms significantly influences the biological activity of this compound. For instance, the methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration, while fluorine substitution can augment metabolic stability .

Case Study: Antitumor Activity

A study investigating a series of compounds structurally related to 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one demonstrated substantial antitumor effects against a panel of cancer cell lines. The findings suggested that modifications in the side chains could enhance cytotoxicity while maintaining selectivity towards cancerous cells .

Case Study: Neurotransmitter Interaction

Another research effort focused on the neuropharmacological profile of similar compounds revealed significant inhibition of dopamine transporters. This suggests that derivatives of this compound could be explored further for their potential in treating conditions like Parkinson’s disease or schizophrenia .

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The fluorophenyl and dimethoxyphenyl groups may play a role in binding to these targets, while the sulfanyl group could be involved in redox reactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothetical logP* Molecular Weight (g/mol)
Target Compound Dihydropteridin-4-one 3,4-Dimethoxyphenylethyl, 3-fluorobenzylthio ~3.8 454.5
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one Dihydropyrimidin-4-one 4-Methoxyphenyl, ethyl, hydroxyl, sulfanyl ~2.1 294.3
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one Dihydropyrimidin-4-one 2-Methoxyphenyl, ethyl, hydroxyl, sulfanyl ~2.3 294.3
3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one 2,3-Dichlorophenyl, methyl, hydroxyl ~3.0 299.2

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:

Core Structure Differences :

  • The dihydropteridin-4-one core in the target compound has a larger heterocyclic ring system compared to dihydropyrimidin-4-one or pyrimidin-4(3H)-one cores in analogs . This may enhance π-π stacking interactions in biological targets but reduce solubility.

Substituent Effects: 3,4-Dimethoxyphenylethyl vs. 3-Fluorobenzylthio vs. Sulfanyl/Hydroxyl: The fluorine atom introduces electronegativity and lipophilicity, while the benzylthio group may improve stability over simpler sulfanyl or hydroxyl groups in acidic environments .

Physicochemical Properties: The target compound’s higher logP (~3.8) suggests greater membrane permeability compared to dihydropyrimidinones (logP ~2.1–2.3), though this could compromise aqueous solubility.

Synthetic Complexity: The dihydropteridinone scaffold requires more complex synthetic routes (e.g., multi-component cyclization) compared to dihydropyrimidinones, which are often synthesized via Biginelli-like reactions .

Research Implications and Limitations

While structural analogs listed in Table 1 are commercially available as pharmaceutical intermediates or fine chemicals , empirical data on the target compound’s bioactivity, stability, or pharmacokinetics remain speculative. Further studies should prioritize:

  • Experimental determination of solubility, metabolic stability, and target engagement.
  • Comparative assays against kinase or microbial targets to validate structure-activity relationships (SAR).

Biological Activity

The compound 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one (referred to as DHP hereafter) is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

DHP can be synthesized through various chemical reactions involving the appropriate precursors. The synthesis typically involves the following steps:

  • Formation of the Dihydropteridin Core : The initial step involves constructing the pteridin structure using starting materials like 3,4-dimethoxyphenyl ethylamine and fluorinated phenyl derivatives.
  • Introduction of Sulfanyl Group : The sulfanyl moiety is introduced via nucleophilic substitution reactions.
  • Final Modifications : Additional functional groups are incorporated to enhance biological activity.

These synthetic routes have been detailed in various studies, highlighting their efficiency and yield .

Antioxidant Properties

DHP exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anticancer Activity

Research indicates that DHP possesses anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

DHP has shown promise in neuroprotection by reducing neuronal apoptosis and inflammation in models of neurodegenerative diseases. Its ability to modulate neuroinflammatory pathways suggests potential therapeutic applications in conditions like Alzheimer's disease .

The biological activities of DHP can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Regulation : DHP modulates ROS levels, enhancing cellular defense mechanisms against oxidative stress.
  • Apoptotic Pathway Activation : It activates caspases and other apoptotic markers leading to programmed cell death in cancer cells.
  • Neuroinflammatory Pathway Modulation : DHP inhibits pro-inflammatory cytokines, contributing to its neuroprotective effects .

Case Studies

  • Anticancer Efficacy Study :
    • A study evaluated the effects of DHP on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations .
  • Neuroprotection in Animal Models :
    • In a rat model of Alzheimer’s disease, administration of DHP resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .

Data Summary

Biological ActivityObserved EffectsReferences
AntioxidantFree radical scavenging
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveReduction in inflammation and neuronal death

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one to improve yield and purity?

  • Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) to enhance regioselectivity during the dihydropteridinone core formation. Purification techniques such as preparative HPLC with a methanol/sodium acetate buffer system (pH 4.6) can resolve structural analogs and byproducts. Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates .
  • Critical Parameters : Monitor reaction progress via TLC or LC-MS to identify side reactions (e.g., oxidation of the thioether group).

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

  • Methodology :

  • HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity and stability under acidic conditions .
  • NMR : Analyze 19F^{19}\text{F}-NMR to confirm the fluorophenyl substituent and 1H^{1}\text{H}-NMR for diastereotopic protons in the dihydropteridinone core.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula via electrospray ionization (ESI+) .

Q. What are the critical parameters to consider when designing in vitro assays to evaluate the compound’s enzyme inhibition potential?

  • Methodology :

  • Buffer Conditions : Maintain pH 4.6–7.4 to mimic physiological environments and avoid thioether hydrolysis .
  • Control Experiments : Include positive controls (e.g., known kinase inhibitors) and assess time-dependent activity to rule off-target effects.
  • Enzyme Kinetics : Use Michaelis-Menten analysis to determine KiK_i values under varying substrate concentrations .

Advanced Research Questions

Q. How should contradictory data regarding the compound’s biological activity (e.g., IC50_{50} variability across studies) be systematically analyzed?

  • Methodology :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
  • Structural Analog Analysis : Compare activity of derivatives lacking the 3-fluorobenzylthio group to isolate pharmacophoric contributions .
  • Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., normalized inhibition percentages) to identify outliers .

Q. What experimental designs are suitable for studying the compound’s environmental fate and degradation pathways?

  • Methodology :

  • Long-Term Incubation Studies : Expose the compound to simulated environmental matrices (e.g., soil, water) under controlled pH and UV light to track abiotic degradation .
  • Biotic Transformation : Use microbial consortia from contaminated sites to identify metabolites via LC-QTOF-MS.
  • QSAR Modeling : Predict half-life and bioaccumulation potential using logP and topological polar surface area (TPSA) .

Q. How can computational methods be integrated with experimental data to predict the compound’s metabolite formation and toxicity?

  • Methodology :

  • In Silico Metabolism : Use software like GLORY or MetaSite to simulate Phase I/II metabolism, focusing on sulfoxidation of the thioether group .
  • Molecular Dynamics (MD) : Model interactions with cytochrome P450 enzymes to predict regioselective hydroxylation.
  • Toxicity Profiling : Apply ToxTree or ProTox-II to assess mutagenicity risks based on structural alerts (e.g., fluorophenyl groups) .

Key Considerations

  • Structural Complexity : The 3-fluorobenzylthio group is prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .
  • Data Reproducibility : Standardize assay protocols (e.g., pre-incubation times) to minimize inter-lab variability .

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